molecular formula C18H19N5O2 B2486783 N-ethyl-2-(4-methoxyphenyl)-N-(o-tolyl)-2H-tetrazole-5-carboxamide CAS No. 1396791-48-2

N-ethyl-2-(4-methoxyphenyl)-N-(o-tolyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2486783
CAS No.: 1396791-48-2
M. Wt: 337.383
InChI Key: INKZSLOXJDZITA-UHFFFAOYSA-N
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Description

N-ethyl-2-(4-methoxyphenyl)-N-(o-tolyl)-2H-tetrazole-5-carboxamide is a synthetic organic compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(4-methoxyphenyl)-N-(o-tolyl)-2H-tetrazole-5-carboxamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring is usually formed by the reaction of an azide with a nitrile. In this case, 4-methoxyphenyl azide and o-tolyl nitrile are reacted under acidic or basic conditions to form the tetrazole ring.

    Carboxamide Formation: The carboxamide group is introduced by reacting the tetrazole intermediate with ethylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(4-methoxyphenyl)-N-(o-tolyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

N-ethyl-2-(4-methoxyphenyl)-N-(o-tolyl)-2H-tetrazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-ethyl-2-(4-methoxyphenyl)-N-(o-tolyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-2-(4-methoxyphenyl)-N-(p-tolyl)-2H-tetrazole-5-carboxamide
  • N-ethyl-2-(4-methoxyphenyl)-N-(m-tolyl)-2H-tetrazole-5-carboxamide
  • N-ethyl-2-(4-methoxyphenyl)-N-(o-tolyl)-2H-tetrazole-4-carboxamide

Uniqueness

N-ethyl-2-(4-methoxyphenyl)-N-(o-tolyl)-2H-tetrazole-5-carboxamide is unique due to its specific structural configuration, which can influence its reactivity and biological activity

Properties

IUPAC Name

N-ethyl-2-(4-methoxyphenyl)-N-(2-methylphenyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-4-22(16-8-6-5-7-13(16)2)18(24)17-19-21-23(20-17)14-9-11-15(25-3)12-10-14/h5-12H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKZSLOXJDZITA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1C)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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